

4-(tert-Butyl)cyclohexanone-d9: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-(tert-Butyl)cyclohexanone-d9

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This technical guide provides an in-depth overview of the chemical and physical properties of **4-(tert-Butyl)cyclohexanone-d9**, a deuterated isotopologue of 4-(tert-butyl)cyclohexanone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.

Core Chemical Properties

4-(tert-Butyl)cyclohexanone-d9 is a synthetic intermediate primarily utilized for its isotopic purity, making it an excellent internal standard for mass spectrometry-based quantification of the non-labeled analogue.^{[1][2]} Its physical and chemical properties are closely related to those of the parent compound, 4-(tert-butyl)cyclohexanone.

Table 1: General Chemical Properties

Property	Value	Reference
Chemical Formula	C ₁₀ H ₉ D ₉ O	[2]
Molecular Weight	163.30 g/mol	[2]
CAS Number	1220905-42-9	[2]
Appearance	White crystalline solid	[3]
Purity	≥95%	[2]

Table 2: Physical Properties (Data for non-deuterated analogue)

Property	Value	Reference
Melting Point	47-50 °C	[4]
Boiling Point	113-116 °C at 20 mmHg	[4]
Density	0.893 g/cm ³ at 25 °C	[3]
Flash Point	96 °C (closed cup)	[3]
Solubility	Soluble in alcohol and ethanol; insoluble in water.[4][5]	

Note: The physical properties listed in Table 2 are for the non-deuterated 4-(tert-butyl)cyclohexanone and should be considered as an approximation for the deuterated compound. Isotopic substitution is not expected to significantly alter these properties.

Spectroscopic Data (for non-deuterated analogue)

Spectroscopic data is crucial for the identification and characterization of 4-(tert-butyl)cyclohexanone. The following data for the non-deuterated analogue can be used as a reference.

Table 3: Spectroscopic Data of 4-(tert-Butyl)cyclohexanone

Technique	Key Peaks/Shifts	Reference
^1H NMR (CDCl_3)	δ (ppm): 2.25-2.45 (m, 4H), 1.95-2.15 (m, 4H), 0.90 (s, 9H)	[6]
^{13}C NMR (CDCl_3)	δ (ppm): 211.6, 46.6, 41.0, 32.2, 27.4	[7]
IR (Nujol Mull)	ν (cm^{-1}): 2955, 2867 (C-H stretch), 1723 (C=O stretch)	[8]
Mass Spectrum (GC-MS)	m/z: 154 (M+), 98, 83, 57	[9]

Experimental Protocols

Synthesis of 4-(tert-Butyl)cyclohexanone-d9 (Proposed)

A specific, detailed experimental protocol for the synthesis of **4-(tert-Butyl)cyclohexanone-d9** is not readily available in the public domain. However, a plausible synthetic route would involve the oxidation of a deuterated precursor, 4-(tert-butyl)cyclohexanol-d9. The following is a generalized protocol adapted from the synthesis of the non-deuterated analogue.[3][10]

Materials:

- 4-(tert-butyl)cyclohexanol-d10 (starting material)
- N-Chlorosuccinimide (NCS)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Toluene
- Diethyl ether
- 1% Hydrochloric acid
- Anhydrous magnesium sulfate

- Argon or Nitrogen gas

Procedure:

- In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and an inert gas inlet, dissolve N-Chlorosuccinimide (1.5 eq) in toluene.
- Cool the solution to 0 °C and add dimethyl sulfoxide (2.5 eq).
- Further, cool the mixture to -25 °C using a dry ice/acetone bath.
- Dissolve 4-(tert-butyl)cyclohexanol-d10 (1 eq) in toluene and add it dropwise to the reaction mixture over 5 minutes.
- Stir the reaction mixture at -25 °C for 2 hours.
- Add a solution of triethylamine (1.5 eq) in toluene dropwise over 3 minutes.
- Remove the cooling bath and allow the reaction to warm for 5 minutes.
- Add diethyl ether to the reaction mixture.
- Wash the organic phase with 1% aqueous hydrochloric acid and then with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvents under reduced pressure.
- Purify the residue by bulb-to-bulb distillation or recrystallization from petroleum ether to yield **4-(tert-butyl)cyclohexanone-d9**.

Use as an Internal Standard in GC-MS Analysis (General Protocol)

4-(tert-Butyl)cyclohexanone-d9 is an ideal internal standard for the quantification of 4-(tert-butyl)cyclohexanone in various matrices.

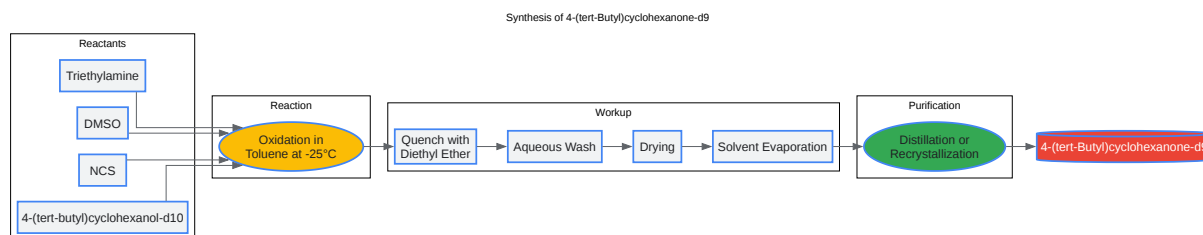
Materials:

- **4-(tert-Butyl)cyclohexanone-d9** (internal standard)
- Sample containing 4-(tert-butyl)cyclohexanone (analyte)
- Appropriate solvent (e.g., hexane, ethyl acetate)
- GC-MS system

Procedure:

- **Preparation of Standard Solutions:** Prepare a stock solution of **4-(tert-butyl)cyclohexanone-d9** in a suitable solvent at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of working standard solutions at lower concentrations.
- **Sample Preparation:** To a known volume or weight of the sample, add a precise volume of the **4-(tert-butyl)cyclohexanone-d9** internal standard solution.
- **Extraction:** Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.
- **Analysis:** Inject an aliquot of the extracted sample into the GC-MS system.
- **Quantification:** Monitor the characteristic ions for both the analyte (e.g., m/z 154) and the internal standard (e.g., m/z 163). The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in the sample.

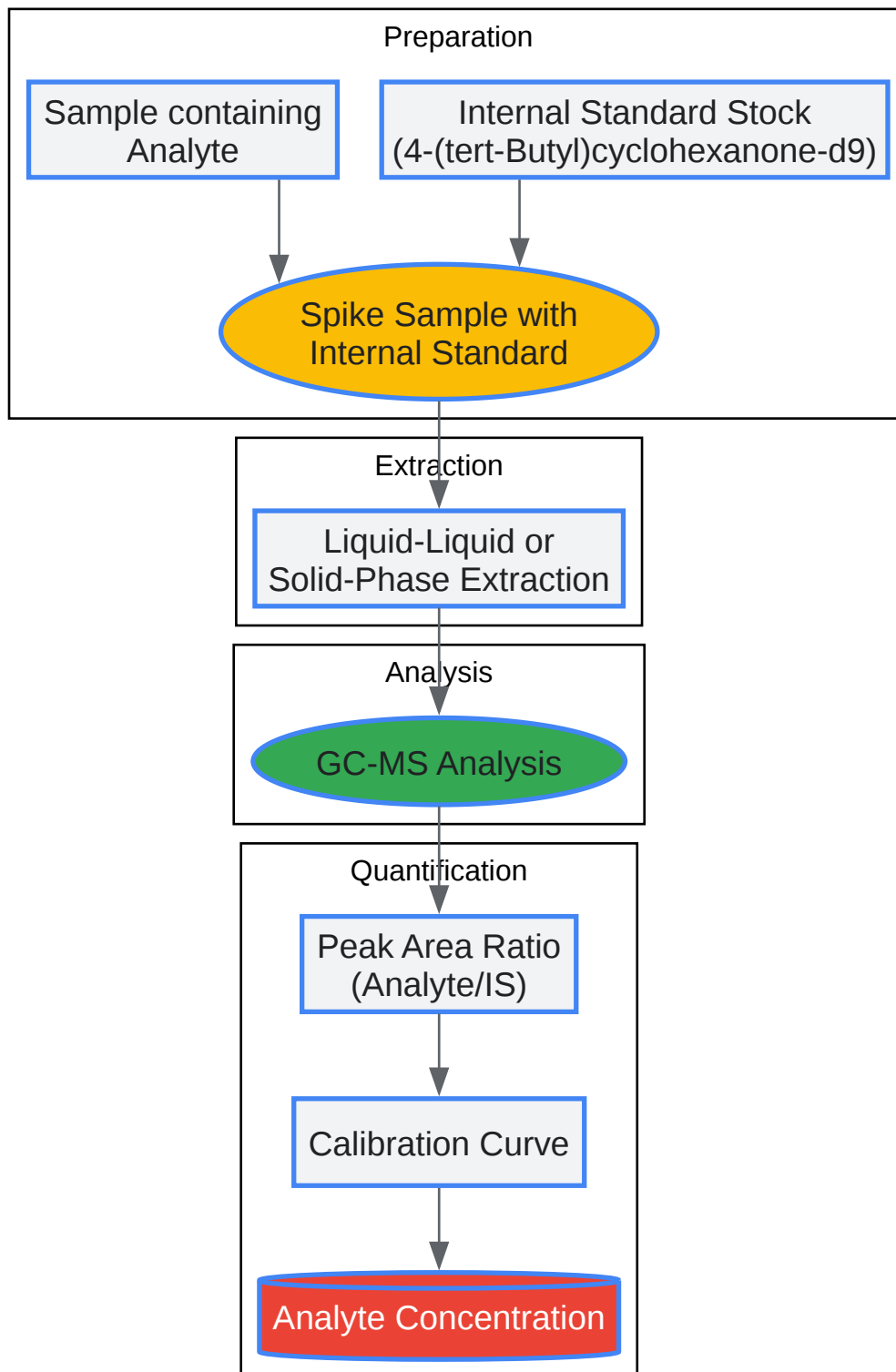
Visualizations



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Caption: Proposed synthesis workflow for **4-(tert-Butyl)cyclohexanone-d9**.

Workflow for Use as an Internal Standard



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Caption: General workflow for using **4-(tert-Butyl)cyclohexanone-d9** as an internal standard.

Safety and Handling

4-(tert-Butyl)cyclohexanone should be handled with care in a well-ventilated area.[11] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]

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